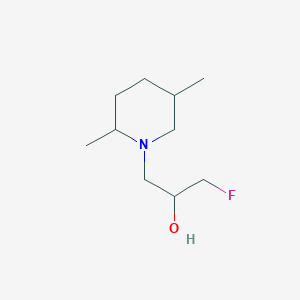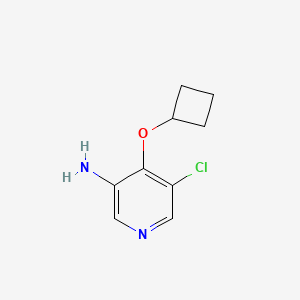![molecular formula C14H18BrClN2O B13250259 1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride](/img/structure/B13250259.png)
1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride is a complex organic compound that features a cyclopropyl group attached to a bromophenyl moiety, which is further linked to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride typically involves multiple steps. One common method includes the formation of the cyclopropyl group through a cyclopropanation reaction, followed by the introduction of the bromophenyl group via a Suzuki-Miyaura coupling reaction. The final step involves the attachment of the piperazine ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the target molecule, leading to conformational changes that affect its activity. Additionally, the bromophenyl group can participate in π-π interactions with aromatic residues in the target protein, further modulating its function.
Comparison with Similar Compounds
- 1-(3-Bromophenyl)cyclopropanecarbonitrile
- 1-(Cyclopropylcarbonyl)piperazine
Comparison: 1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride is unique due to the presence of both the cyclopropyl and piperazine moieties, which confer distinct chemical and biological properties. Compared to 1-(3-Bromophenyl)cyclopropanecarbonitrile, it has an additional piperazine ring, which can enhance its solubility and bioavailability. In contrast to 1-(Cyclopropylcarbonyl)piperazine, the presence of the bromophenyl group can increase its reactivity and potential for forming π-π interactions.
Properties
Molecular Formula |
C14H18BrClN2O |
|---|---|
Molecular Weight |
345.66 g/mol |
IUPAC Name |
[2-(3-bromophenyl)cyclopropyl]-piperazin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C14H17BrN2O.ClH/c15-11-3-1-2-10(8-11)12-9-13(12)14(18)17-6-4-16-5-7-17;/h1-3,8,12-13,16H,4-7,9H2;1H |
InChI Key |
GLZJTCFDVJBQKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC2C3=CC(=CC=C3)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


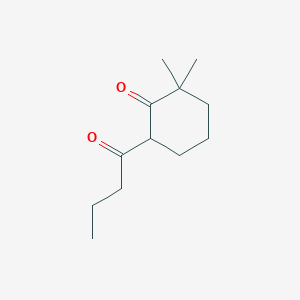
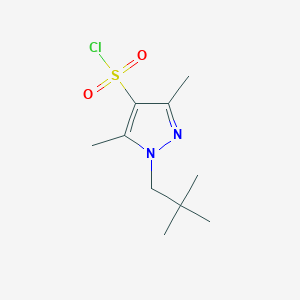
![(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13250202.png)
![3-Oxa-7-azaspiro[5.6]dodecane](/img/structure/B13250203.png)
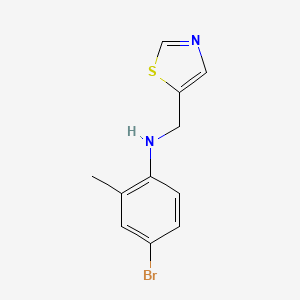
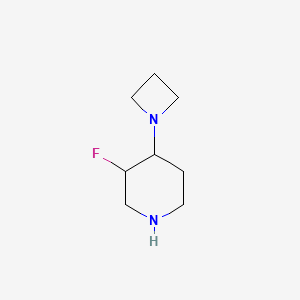
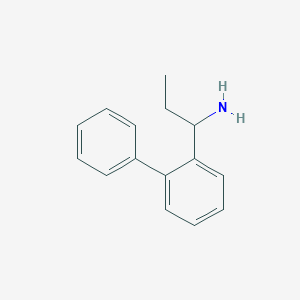
![tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13250221.png)
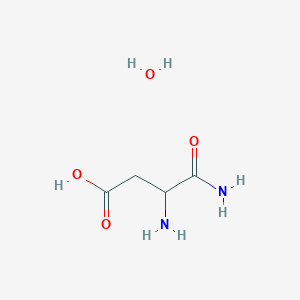
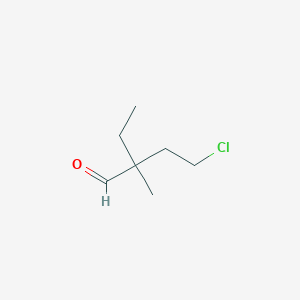
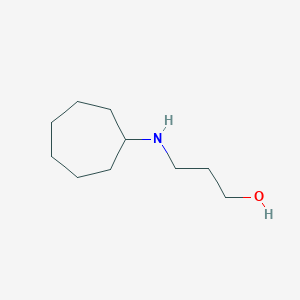
![4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine](/img/structure/B13250230.png)
